molecular formula C20H18N2O4 B11587829 4-[(3aS,4R,9bR)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

4-[(3aS,4R,9bR)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Cat. No.: B11587829
M. Wt: 350.4 g/mol
InChI Key: FUCGARSSSYZRAC-VCBZYWHSSA-N
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Description

4-{6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a cyclopentaquinoline core with a benzoic acid moiety The presence of a nitro group and a methyl group further adds to its chemical diversity

Preparation Methods

The synthesis of 4-{6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID involves multiple steps. One common synthetic route starts with the preparation of the cyclopentaquinoline core, which is achieved through a series of cyclization reactions. The introduction of the nitro group is typically carried out via nitration reactions using nitric acid and sulfuric acid as reagents. The methyl group can be introduced through alkylation reactions using methyl iodide. Finally, the benzoic acid moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method .

Chemical Reactions Analysis

4-{6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents used in these reactions include nitric acid, sulfuric acid, methyl iodide, hydrogen gas, palladium catalysts, and potassium permanganate. The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted benzoic acids.

Scientific Research Applications

4-{6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical structure allows it to interact with various molecular targets, making it a promising candidate for the treatment of diseases.

    Industry: The compound is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-{6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved are still under investigation, but its ability to interact with multiple targets makes it a versatile compound in scientific research .

Comparison with Similar Compounds

4-{6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID can be compared with other similar compounds, such as:

The uniqueness of 4-{6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}BENZOIC ACID lies in its combination of a cyclopentaquinoline core with a benzoic acid moiety, along with the presence of both nitro and methyl groups, which contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

4-[(3aS,4R,9bR)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

InChI

InChI=1S/C20H18N2O4/c1-11-5-10-16(22(25)26)17-14-3-2-4-15(14)19(21-18(11)17)12-6-8-13(9-7-12)20(23)24/h2-3,5-10,14-15,19,21H,4H2,1H3,(H,23,24)/t14-,15+,19+/m1/s1

InChI Key

FUCGARSSSYZRAC-VCBZYWHSSA-N

Isomeric SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C3C=CCC3C(N2)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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